tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate

Overview

Description

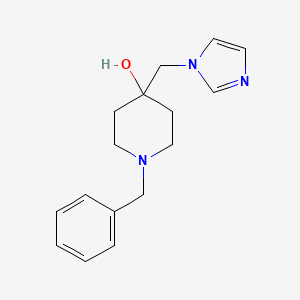

“tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate” is a protected amine . It has a molecular formula of C9H19NO4 and an average molecular weight of 205.25 . It is typically in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H,5-6H2,1-4H3,(H,10,12) . This indicates the presence of a carbamate group, a tert-butyl group, and a 2,3-dihydroxy-2-methylpropyl group in the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 361.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 70.3±6.0 kJ/mol and a flash point of 172.5±25.1 °C . The compound has a molar refractivity of 47.5±0.3 cm3, a polar surface area of 79 Å2, and a molar volume of 168.3±3.0 cm3 .Scientific Research Applications

Enantioselective Synthesis

- Crystallography and Synthesis : The compound is crucial as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring (Ober, Marsch, Harms, & Carell, 2004).

Chemical Reactions

- Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, is synthesized using asymmetric Mannich reactions, contributing to the field of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

- Diels-Alder Reaction : In another study, tert-butyl carbamates are involved in the Diels-Alder reaction, highlighting their role in chemical rearrangements (Padwa, Brodney, & Lynch, 2003).

Structural Analysis

- Crystal Structure and Molecular Interactions : A study on tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate emphasizes its crystal structure, molecular interactions, and hydrogen bonding patterns, contributing to a deeper understanding of molecular architecture (Oku, Naito, Yamada, & Katakai, 2004).

Biological Activity and Synthesis

- Synthesis of Biologically Active Compounds : Tert-butyl carbamates are intermediates in the synthesis of biologically active compounds like omisertinib, demonstrating their importance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).

Hydrogen Bond Analysis

- Crystallography and Hydrogen Bonding : The study of carbamate derivatives, including tert-butyl carbamates, highlights the importance of hydrogen bonds in their crystal structure, providing insights into their chemical properties (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Chemical Deprotection

- Deprotection in Chemical Synthesis : Aqueous phosphoric acid is used for the deprotection of tert-butyl carbamates, highlighting their role in organic synthesis and the importance of selectivity in chemical reactions (Li et al., 2006).

Reactivity Studies

- Reactivity in Chemical Synthesis : The reactivity of N-(3-thienyl)carbamates, including tert-butyl variants, is explored for the preparation of various chemical structures, demonstrating the versatility of tert-butyl carbamates in organic chemistry (Brugier, Outurquin, & Paulmier, 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEMRKAOFFIHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

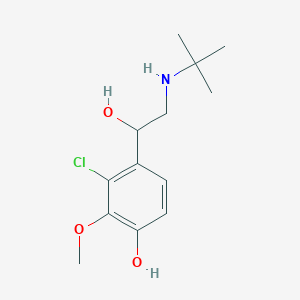

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)

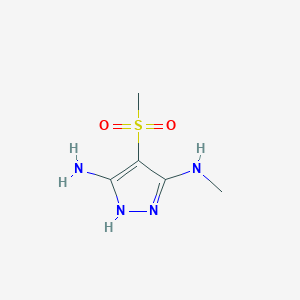

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)

![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

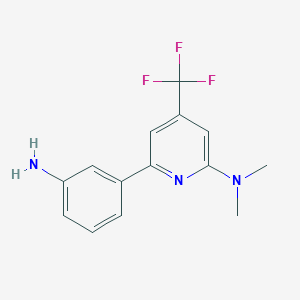

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)